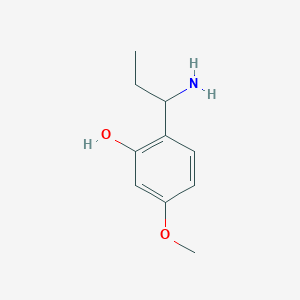
2-(1-Aminopropyl)-5-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Aminopropyl)-5-methoxyphenol: is an organic compound that belongs to the class of phenols It is characterized by the presence of an amino group attached to a propyl chain, which is further connected to a methoxyphenol structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Aminopropyl)-5-methoxyphenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methoxyphenol and 1-bromopropane.
Alkylation Reaction: 5-methoxyphenol undergoes an alkylation reaction with 1-bromopropane in the presence of a base such as potassium carbonate to form 2-(1-bromopropyl)-5-methoxyphenol.
Amination Reaction: The brominated intermediate is then subjected to an amination reaction using ammonia or an amine source to replace the bromine atom with an amino group, yielding this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-(1-Aminopropyl)-5-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides or thiols can be used in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Quinones or hydroquinones.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-(1-Aminopropyl)-5-methoxyphenol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It may be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Aminopropyl)-5-methoxyphenol involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the phenolic group can participate in redox reactions. These interactions can affect enzyme activity, signal transduction pathways, and cellular processes.
Comparison with Similar Compounds
2-(1-Aminopropyl)-5-hydroxyphenol: Similar structure but with a hydroxyl group instead of a methoxy group.
2-(1-Aminopropyl)-4-methoxyphenol: Similar structure but with the methoxy group in a different position.
2-(1-Aminopropyl)-5-methylphenol: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness: 2-(1-Aminopropyl)-5-methoxyphenol is unique due to the presence of both an amino group and a methoxy group on the phenol ring
Properties
Molecular Formula |
C10H15NO2 |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
2-(1-aminopropyl)-5-methoxyphenol |
InChI |
InChI=1S/C10H15NO2/c1-3-9(11)8-5-4-7(13-2)6-10(8)12/h4-6,9,12H,3,11H2,1-2H3 |
InChI Key |
PYJBWYISTFKUKU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=C(C=C(C=C1)OC)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















